molecular formula C25H26O6 B137963 Mulberrin CAS No. 62949-79-5

Mulberrin

Cat. No. B137963
CAS RN: 62949-79-5
M. Wt: 422.5 g/mol
InChI Key: UWQYBLOHTQWSQD-UHFFFAOYSA-N
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Description

Mulberrin Description Analysis

Mulberrin, a compound found in mulberries, has been the subject of various studies due to its potential health benefits. Research has shown that mulberry extracts, which contain mulberrin, can have significant effects on lipid metabolism and glucose regulation. For instance, mulberry water extracts (MWE) have been found to reduce lipid accumulation in HepG2 cells by suppressing fatty acid synthesis and stimulating fatty acid oxidation, which suggests a potential for preventing fatty liver . Additionally, mulberry anthocyanin extract (MAE) has been shown to regulate glucose metabolism by enhancing glycogen synthesis and reducing gluconeogenesis in HepG2 cells .

Synthesis Analysis

The synthesis of mulberrin-related compounds has been explored in several studies. One such study describes the synthesis of chalcomoracin and mulberrofuran C methyl ethers, which are mulberry Diels-Alder adducts. The synthesis involved a biomimetic intermolecular [4+2]-cycloaddition, which is a critical step for the success of the Diels-Alder reaction . Another study reported the total synthesis of muconin, an antitumor acetogenin from mulberry, through a coupling reaction involving key steps like 6-exo cyclization and regioselective cyclization . Furthermore, an efficient approach for the synthesis of mulberrofuran B and L from 2,4-dihydroxybenzaldehyde and 5-bromoresorcinol has been developed, highlighting the potential for synthesizing mulberrin derivatives .

Molecular Structure Analysis

The molecular structure of mulberrin and its derivatives is complex and involves multiple functional groups. The studies on the synthesis of mulberry Diels-Alder adducts and muconin provide insights into the molecular frameworks of these compounds, which include multiple ring systems and functional groups such as methyl ethers and butenolides . These structural features are crucial for the biological activities of mulberrin and its derivatives.

Chemical Reactions Analysis

Mulberrin and its derivatives undergo various chemical reactions during their synthesis. For example, the Diels-Alder reaction is a key chemical reaction in the synthesis of mulberry Diels-Alder adducts . The total synthesis of muconin involves reactions such as cyclization and stereoselective reduction . These reactions are essential for constructing the complex molecular architecture of mulberrin-related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of mulberrin and its derivatives are influenced by their molecular structures. While the specific physical properties of mulberrin are not detailed in the provided papers, the chemical properties can be inferred from the biological activities observed. For instance, the ability of mulberry extracts to influence lipid and glucose metabolism indicates that mulberrin derivatives interact with biological molecules such as enzymes and receptors . The studies on the synthesis of mulberrin derivatives also suggest that these compounds have specific reactivity patterns that are important for their biological functions .

Scientific Research Applications

1. Diabetes Management

Mulberrin has been studied for its potential to manage diabetes. A study found that mulberrin significantly reduced blood sugar levels in Type II diabetes model rats. This effect was observed through reduced blood glucose and increased insulin levels, suggesting a role for mulberrin in diabetes treatment (Yang Shi-ping, 2011).

2. Spinal Cord Injury Recovery

Research indicates that mulberrin can aid in the recovery from spinal cord injuries (SCI). In a study involving rats, mulberrin treatment improved functional recovery, reduced spinal cord water content, and decreased inflammation and oxidative stress, suggesting its therapeutic potential in SCI treatment (Peng Xia et al., 2018).

3. Parkinson's Disease Treatment

Mulberrin has been studied for its effects on Parkinson's disease. A study found that it alleviated motor coordination impairment in a rat model of the disease, suggesting its efficacy in managing Parkinson's disease symptoms (Wenhui Cao et al., 2019).

4. Metabolic Pathway Interaction

The interaction of mulberrin with various metabolic pathways, including its inhibitory effects on certain enzymes, has been documented. This research highlights its potential in drug interaction studies and its role in metabolic regulation (Jiayin Hu et al., 2022).

5. Hyperuricemia and Gout Treatment

6. Cardioprotection

A study on mulberrin's effects on cardiotoxicity induced by the drug Doxorubicin found that it attenuated cardiac injury and improved cardiac function in mice. This suggests its potential as a therapeutic agent against cardiac toxicity (Peng Ye et al., 2022).

Safety And Hazards

Mulberrin is very toxic if swallowed, irritating to skin, and can cause serious damages to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to unborn child .

Future Directions

Mulberrin has been found to extend the chronological lifespan of budding yeast and C. elegans via suppressing nutrient-sensing pathways . This opens up a potential class of prenylated flavones performing their antiaging activity via nutrient-sensing pathways .

properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,8-bis(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-8-17-20(28)12-21(29)22-23(30)18(9-6-14(3)4)24(31-25(17)22)16-10-7-15(26)11-19(16)27/h5-7,10-12,26-29H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQYBLOHTQWSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212148
Record name Mulberrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mulberrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Mulberrin

CAS RN

62949-79-5
Record name Kuwanon C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62949-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mulberrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062949795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mulberrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mulberrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148 - 150 °C
Record name Mulberrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
346
Citations
C Ge, J Tan, D Lou, L Zhu, Z Zhong, X Dai, Y Sun… - Redox biology, 2022 - Elsevier
Mulberrin (Mul) is a key component of the traditional Chinese medicine Romulus Mori with various biological functions. However, the effects of Mul on liver fibrosis have not been …
Number of citations: 16 www.sciencedirect.com
P Ye, WL Li, LT Bao, W Ke - Oxidative Medicine and Cellular Longevity, 2022 - hindawi.com
Doxorubicin (DOX) is an antitumor anthracycline, but its clinical use was largely limited by its cardiac toxicity. DOX-induced oxidative damage and cardiomyocyte loss have been …
Number of citations: 7 www.hindawi.com
P Xia, X Gao, L Duan, W Zhang, YF Sun - Biomedicine & Pharmacotherapy, 2018 - Elsevier
… Mulberrin (Mul) is a major compound of ramulus mori and turned out that it has potent ability on tyrosinase inhibition. Ramulus mori has been reported to possess anti-inflammation, anti-…
Number of citations: 41 www.sciencedirect.com
J Hu, T Hu, Z Guo, Y Song, L Shan… - Chemical and …, 2022 - jstage.jst.go.jp
… in metabolism of mulberrin and examine the interaction between mulberrin and CYP … the biotransformation of mulberrin. We also evaluated the influence of mulberrin on protein …
Number of citations: 1 www.jstage.jst.go.jp
P Xu, Q Chen, X Chen, H Qi, Y Yang, W Li, X Yang… - GeroScience, 2023 - Springer
… 5I, J, K, and L), suggesting that the longevity effects of morusin and mulberrin in worms require genes akt-1 and akt-2. Thus, we conclude that morusin and mulberrin improve the …
Number of citations: 1 link.springer.com
S Li, J Xie, K Li, Y Bai, Z Jiang, X Xiong - Comparative Biochemistry and …, 2023 - Elsevier
Triclocarban (TCC) is commonly used in household, personal care and industrial products and has been frequently detected in different aquatic ecosystems. Mulberrin (Mul) is a key …
Number of citations: 3 www.sciencedirect.com
L Liu, H Wang, L Lin, Y Gao, X Niu - Food & Function, 2022 - pubs.rsc.org
… In this work, we discovered that mulberrin (MBN), a natural compound from the root bark of Ramulus Mori, with an IC50 of 1.38 μM together, demonstrated marked anti-14α-demethylase …
Number of citations: 3 pubs.rsc.org
W Cao, Y Dong, W Zhao, X Lu, L Sun - Journal of Chemical Neuroanatomy, 2019 - Elsevier
… of mulberrin in PD has not been previously characterized. We hypothesize that mulberrin has … In this study, we aim to characterize the roles of mulberrin in neuronal loss, oxidative stress …
Number of citations: 15 www.sciencedirect.com
X Niu, L Lin, L Liu, Y Yu, H Wang - International Journal of Food …, 2022 - Elsevier
In this work, by using high throughput virtual screening and bioactivity assays, this work revealed that three natural compounds, mulberrin (Mul) exhibiting the highest anti-CYP51 activity…
Number of citations: 4 www.sciencedirect.com
D Pang, S Liao, P Zhou, F Liu, Y Zou - Natural Product Research, 2022 - Taylor & Francis
… Although the results suggest that the antibacterial activities of mulberrin, morusin, and morin on MRSA are slightly better than this study, our results showed the same order of …
Number of citations: 1 www.tandfonline.com

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